2-Chloro-4-methyl-5-nitropyridine

Catalog No.
S587612
CAS No.
23056-33-9
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methyl-5-nitropyridine

CAS Number

23056-33-9

Product Name

2-Chloro-4-methyl-5-nitropyridine

IUPAC Name

2-chloro-4-methyl-5-nitropyridine

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3

InChI Key

HWZUMEVIIGNXGM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl

Synonyms

2-chloro-4-methyl-5-nitropyridine

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])Cl

Synthesis and Characterization:

2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several publications, utilizing different methods like nitration of 2-chloro-4-methylaniline followed by subsequent ring closure []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While there is limited information readily available on specific research applications of 2-Chloro-4-methyl-5-nitropyridine, its chemical structure suggests potential exploration in various areas:

  • Organic synthesis: The presence of a reactive nitro group (-NO2) makes it a potential precursor for the synthesis of other nitro-substituted aromatic compounds through various substitution reactions. This could be useful in the development of new molecules with desired functionalities for various research purposes [].
  • Medicinal chemistry: The nitro group can also contribute to the biological activity of molecules. Although the specific bioactivity of 2-Chloro-4-methyl-5-nitropyridine is not well documented, its structural similarity to known bioactive compounds might warrant further investigation in medicinal chemistry research, particularly in the design and development of new drugs [].
  • Material science: Aromatic nitro compounds can exhibit interesting properties like photoconductivity and thermal stability, making them relevant in material science research. However, specific studies exploring the potential applications of 2-Chloro-4-methyl-5-nitropyridine in this field are currently scarce [].
  • Intermediate in organic synthesis: The combination of reactive groups suggests its possible use as a building block for synthesizing more complex molecules.
  • Biological activity exploration: Nitroaromatic compounds can exhibit various biological activities. Research into the interactions of 2-Chloro-4-methyl-5-nitropyridine with biological systems might be warranted [].

Molecular Structure Analysis

The key feature of 2-chloro-4-methyl-5-nitropyridine is its six-membered pyridine ring containing a nitrogen atom. The chlorine atom is attached at the second position (ortho to the nitrogen), the methyl group at the fourth position (para to the nitrogen), and the nitro group at the fifth position (meta to the nitrogen). This specific arrangement of functional groups could influence the molecule's reactivity and potential interactions with other molecules.


Chemical Reactions Analysis

  • Synthesis: Possible synthetic routes might involve nitration of 2-chloro-4-methy pyridine or chlorination of 4-methyl-5-nitropyridine.
  • Decomposition: At high temperatures, the nitro group might decompose, releasing nitrogen oxides [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be above 100°C due to the presence of the aromatic ring and nitro group.
  • Solubility: Solubility might vary depending on the solvent. It could be soluble in organic solvents like dichloromethane or dimethylformamide and less soluble in water due to the presence of the hydrophobic groups.
  • Stability: The nitro group might make the compound somewhat unstable, especially under high temperatures or strong acidic/basic conditions [].

Currently, there is no scientific literature available on the mechanism of action of 2-chloro-4-methyl-5-nitropyridine in any biological system.

  • As with most nitroaromatic compounds, it is advisable to handle it with care due to potential explosive properties [].
  • Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23056-33-9

Wikipedia

2-Chloro-4-methyl-5-nitropyridine

Dates

Modify: 2023-08-15

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